molecular formula C12H12BrClN2O B1378053 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride CAS No. 1187930-04-6

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Cat. No. B1378053
CAS RN: 1187930-04-6
M. Wt: 315.59 g/mol
InChI Key: VYZUMCLFRFNGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13BrClNO . It is a solid substance with a molecular weight of 314.61 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromophenyl group . The exact structural details could not be found in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as density, boiling point, and others could not be found in the available resources.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds containing the bromophenyl group and oxazolopyridine moiety, similar to 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride, have been extensively used in synthetic chemistry for the development of various heterocyclic compounds. For instance, bromophenyl derivatives have been involved in Suzuki and Sonogashira cross-coupling reactions, highlighting their utility in constructing complex molecular architectures (Ábrányi‐Balogh et al., 2013). Additionally, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the versatility of similar structures in generating novel derivatives with potential biological activities (Palamarchuk et al., 2019).

Material Science Applications

The structural features of bromophenyl and oxazolopyridine components lend themselves to the development of materials with unique properties. For example, the synthesis and crystal structure analysis of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate contribute to the understanding of molecular design principles for developing materials with specific crystalline structures and properties (Rybakov et al., 2006).

Pharmacological Applications

While direct references to the pharmacological applications of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride are not available, research on structurally related compounds provides insights into potential biological activities. For example, the synthesis and evaluation of triazolopyrimidines as potential antiasthma agents demonstrate the relevance of bromophenyl-containing heterocycles in medicinal chemistry (Medwid et al., 1990). Moreover, the development of anticancer agents featuring bromophenyl and pyridinone components underscores the therapeutic potential of such structures (Rostom et al., 2011).

Safety and Hazards

The safety information for this compound indicates that it has the hazard codes H302, H312, and H332, which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Mode of Action

The mode of action involves the interaction of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride with its putative targets. While the exact mechanism remains elusive, we can speculate based on related pyridine derivatives. Potential interactions include:

    Histamine Receptors: Given its structural similarity to other pyridine compounds, it may act as an antagonist of H1 histamine receptors . This interaction could modulate immune responses, inflammation, and allergic reactions.

properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O.ClH/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12;/h1-4,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUMCLFRFNGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

CAS RN

1187930-04-6
Record name Oxazolo[4,5-c]pyridine, 2-(4-bromophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.